{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
Overview
Description
{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
is a compound that contains a thiophene group . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, there is a four-step synthesis of methiopropamine, a compound structurally related to This compound
. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives often include condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Scientific Research Applications
Noncovalent Interactions in Hybrid Derivatives
A study involving similar structures to [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine focused on adamantane-1,3,4-thiadiazole hybrids. It provided insights into noncovalent interactions using crystallographic and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis. This research is significant for understanding molecular interactions in similar compounds (El-Emam et al., 2020).
Spectral and Structural Analysis
Another relevant study conducted spectral measurements and computational studies on cathinones, a class of compounds structurally related to [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine. This research contributes to our understanding of the molecular structure and spectral properties of similar compounds (Nycz et al., 2011).
Application in Electro-Optical Materials
A study on thiophene-fluorene π-conjugated derivatives, which share structural characteristics with [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, showed potential applications in electro-optical materials. This research demonstrates the relevance of such compounds in the development of new materials (Lukes et al., 2005).
DNA Binding and Gene Delivery
A water-soluble cationic polythiophene derivative, which is structurally similar to [5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine, has been synthesized for DNA binding and forming polyplexes. This highlights potential applications in gene delivery and theranostic solutions (Carreon et al., 2014).
Mechanism of Action
Thiophene Derivatives and Their Biological Activity
Thiophene derivatives have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis of Thiophene Derivatives
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNS/c1-10(2)16-9-13-7-8-14(17-13)11-3-5-12(15)6-4-11/h3-8,10,16H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTSVIXOWFBJRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(S1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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